

N,N-Diethyl-3,6-difluorophthalamic acid CAS number 131401-56-4

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Compound of Interest

Compound Name: *N,N-Diethyl-3,6-difluorophthalamic acid*

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N,N-Diethyl-3,6-difluorophthalamic Acid: A Technical Guide

CAS Number: 131401-56-4

Abstract

This technical guide provides a comprehensive overview of **N,N-Diethyl-3,6-difluorophthalamic acid**, a fluorinated aromatic carboxamide. Due to the limited availability of public data on this specific compound, this document synthesizes information from commercially available data, general chemical principles, and research on structurally related molecules. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide covers the compound's physicochemical properties, a proposed synthesis protocol, and an inferred discussion on its potential biological activities and mechanisms of action based on analogous fluorinated aromatic compounds.

Introduction

N,N-Diethyl-3,6-difluorophthalamic acid is a specialized organic compound characterized by a difluorinated benzene ring, a carboxylic acid group, and a diethylamide moiety. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties, such as

metabolic stability, binding affinity, and bioavailability. While specific research on the biological role of **N,N-Diethyl-3,6-difluorophthalamic acid** is not extensively published, its structural features suggest potential applications in various areas of pharmaceutical research.

Physicochemical Properties

A summary of the known quantitative data for **N,N-Diethyl-3,6-difluorophthalamic acid** is presented in Table 1. This information has been compiled from various chemical supplier databases.

Table 1: Physicochemical Data for **N,N-Diethyl-3,6-difluorophthalamic acid**

Property	Value	Source
CAS Number	131401-56-4	Chemical Suppliers
Molecular Formula	C ₁₂ H ₁₃ F ₂ NO ₃	Chemical Suppliers
Molecular Weight	257.23 g/mol	Chemical Suppliers
Melting Point	163-165 °C	Chemical Supplier Data
Appearance	White to off-white solid (inferred)	General knowledge of similar compounds
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.	General knowledge of similar compounds

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **N,N-Diethyl-3,6-difluorophthalamic acid** is not readily available in peer-reviewed literature, a plausible and standard synthetic route can be proposed based on the well-established reaction between phthalic anhydrides and amines. The logical precursor for this synthesis is 3,6-difluorophthalic anhydride.

Proposed Experimental Protocol: Synthesis of N,N-Diethyl-3,6-difluorophthalamic acid

Objective: To synthesize **N,N-Diethyl-3,6-difluorophthalamic acid** from 3,6-difluorophthalic anhydride and diethylamine.

Materials:

- 3,6-Difluorophthalic anhydride (CAS: 652-40-4)
- Diethylamine
- Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
- Hydrochloric acid (1M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,6-difluorophthalic anhydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- **Amine Addition:** Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of diethylamine dropwise to the stirred solution.

- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid.
 - Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude **N,N-Diethyl-3,6-difluorophthalamic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Characterization

The structure and purity of the synthesized **N,N-Diethyl-3,6-difluorophthalamic acid** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to confirm the chemical structure and the presence of all expected protons and carbons. ^{19}F NMR would be crucial to confirm the presence and chemical environment of the fluorine atoms.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.
- Melting Point Analysis: To assess the purity of the compound.

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **N,N-Diethyl-3,6-difluorophthalamic acid**.

Potential Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity of **N,N-Diethyl-3,6-difluorophthalamic acid** are not publicly available. However, based on its structural similarity to other biologically active molecules, we can infer potential areas of interest for future research.

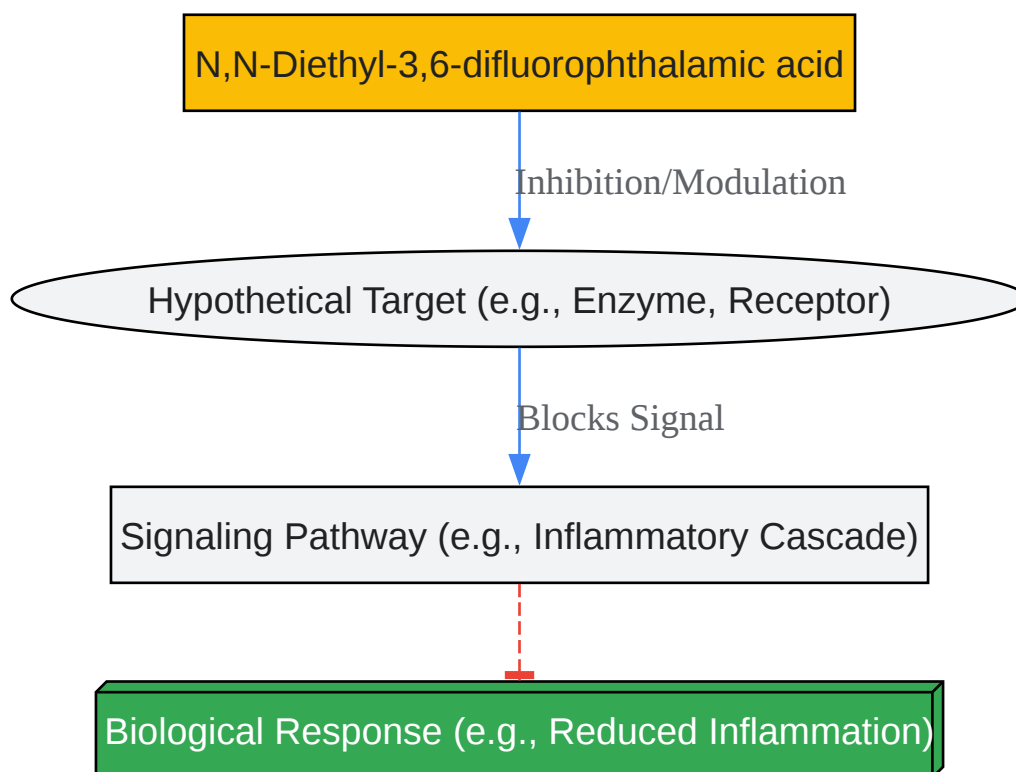
Inferred Biological Context

- **Enzyme Inhibition:** The presence of a carboxylic acid and an amide group, along with the fluorinated aromatic ring, makes this compound a candidate for an enzyme inhibitor. The fluorine atoms can modulate the acidity of the carboxylic acid and influence binding interactions within an enzyme's active site.
- **Anti-inflammatory and Analgesic Properties:** Phthalamic acids and their derivatives have been investigated for anti-inflammatory and analgesic activities. The mechanism could involve the inhibition of inflammatory pathways.
- **Antimicrobial Activity:** Fluorinated aromatic compounds are known to possess antimicrobial properties. The difluoro substitution pattern on the benzene ring could be a key determinant of such activity.
- **Plant Biology Research:** Some studies have mentioned **N,N-Diethyl-3,6-difluorophthalamic acid** in the context of the hydrolysis of certain pesticides, suggesting its

use as a reference compound in environmental and agricultural research.

Postulated Signaling Pathway Involvement

Given the lack of specific data, a hypothetical signaling pathway cannot be definitively assigned. However, if the compound were to exhibit anti-inflammatory properties, it might interact with pathways such as the NF- κ B signaling cascade or inhibit enzymes like cyclooxygenases (COX).



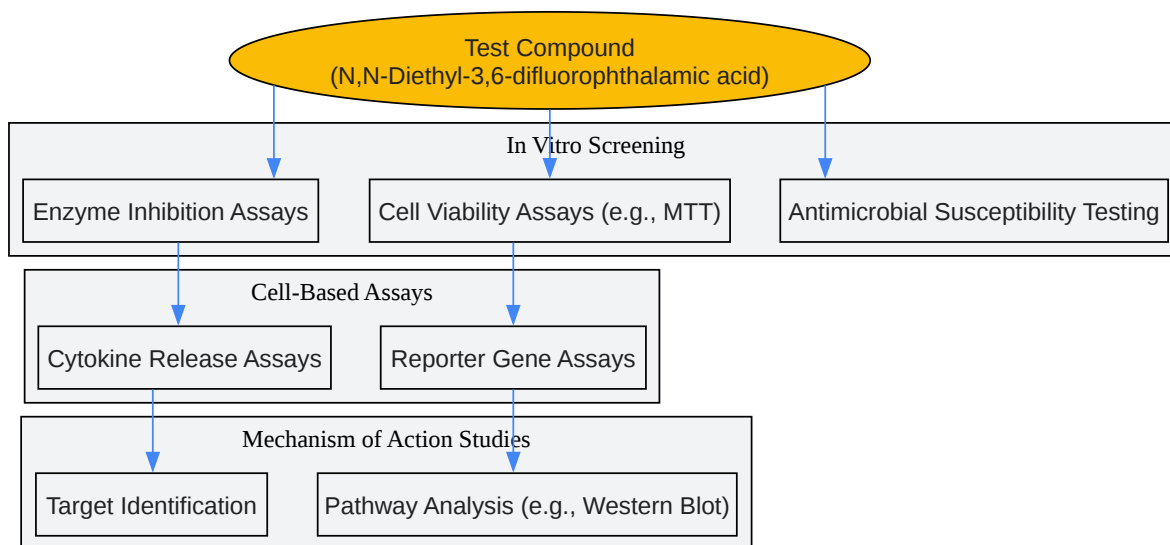
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Caption: Hypothetical mechanism of action for a potential biological effect.

Experimental Design for Biological Screening

For researchers interested in investigating the biological activities of **N,N-Diethyl-3,6-difluorophthalamic acid**, a general screening workflow is proposed.

Proposed Experimental Workflow



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Caption: A generalized workflow for the biological screening of the target compound.

Conclusion

N,N-Diethyl-3,6-difluorophthalamic acid is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its biological functions are currently scarce, its chemical structure suggests that it could be a valuable tool for developing novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a practical (though proposed) synthesis route, and a framework for initiating its biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

Disclaimer

This document is intended for informational purposes for a scientific audience. The proposed experimental protocols are based on general chemical principles and should be adapted and

optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions. The discussion of potential biological activities is inferential and not based on published, peer-reviewed data for this specific compound.

- To cite this document: BenchChem. [N,N-Diethyl-3,6-difluorophthalamic acid CAS number 131401-56-4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145400#n-n-diethyl-3-6-difluorophthalamic-acid-cas-number-131401-56-4\]](https://www.benchchem.com/product/b145400#n-n-diethyl-3-6-difluorophthalamic-acid-cas-number-131401-56-4)

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